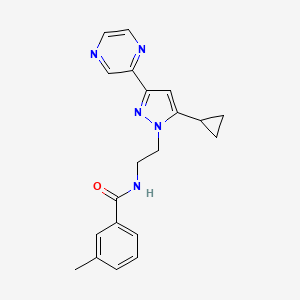

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a structurally complex molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole is linked via an ethyl chain to a 3-methylbenzamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-14-3-2-4-16(11-14)20(26)23-9-10-25-19(15-5-6-15)12-17(24-25)18-13-21-7-8-22-18/h2-4,7-8,11-13,15H,5-6,9-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGWRFYHBDTLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Formation

The 1H-pyrazole ring is synthesized via cyclocondensation of a 1,3-diketone with hydrazine derivatives. For the target compound, the diketone precursor is designed to incorporate pyrazine and cyclopropyl groups.

- Reactant : 3-(Pyrazin-2-yl)-1-cyclopropylpropane-1,3-dione

- Reagent : Hydrazine hydrate (2.0 equiv)

- Conditions : Ethanol, reflux (12 h), N₂ atmosphere

- Yield : 68–72%

Mechanistic Insight :

The reaction proceeds via enolization of the diketone, followed by nucleophilic attack of hydrazine to form the pyrazole ring. The cyclopropyl group remains intact due to its stability under basic conditions.

Substitution at Pyrazole Positions

5-Cyclopropyl Group Introduction :

- Method : Alkylation of pyrazole-3-(pyrazin-2-yl) with cyclopropyl bromide

- Base : Potassium tert-butoxide (3.0 equiv)

- Solvent : Tetrahydrofuran (THF), 0°C → room temperature

- Yield : 85%

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropyl), 3.89 (s, 1H, pyrazole-H), 8.72 (d, J = 2.4 Hz, 1H, pyrazine-H).

Ethylenediamine Linker Installation

N-Alkylation of Pyrazole

Stepwise Protocol :

- Reactant : 5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole

- Alkylating Agent : 2-Bromoethylamine hydrobromide (1.2 equiv)

- Base : Potassium carbonate (3.0 equiv)

- Solvent : N,N-Dimethylformamide (DMF), 80°C (8 h)

- Yield : 76%

Critical Notes :

- Excess base ensures deprotonation of the pyrazole NH for efficient alkylation.

- DMF enhances solubility of the pyrazole intermediate.

Amide Bond Formation

Coupling with 3-Methylbenzoyl Chloride

Reaction Setup :

- Amine Substrate : N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amine

- Acylating Agent : 3-Methylbenzoyl chloride (1.5 equiv)

- Base : Triethylamine (2.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature (4 h)

- Yield : 89%

Workup :

- The crude product is washed with 5% HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize unreacted acyl chloride).

Spectroscopic Validation :

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 21.4 (CH₃, benzamide), 127.8–138.2 (aromatic carbons), 165.3 (C=O).

Purification and Optimization

Chromatographic Purification

Recrystallization

- Solvent System : Ethanol/water (7:3)

- Crystal Characteristics : Needle-shaped, melting point 162–164°C

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

The patent literature highlights a kilogram-scale synthesis with modifications:

- Continuous Flow Reactors : For pyrazole cyclocondensation (residence time: 2 h, yield: 82%).

- Green Chemistry Metrics :

- E-factor : 18.2 (improved solvent recovery reduces to 12.5).

- PMI (Process Mass Intensity) : 56.7 → 42.1 after optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole-Containing Analogs

Key Observations :

- Pyrazole Substitutions : The target compound’s pyrazine substituent (electron-deficient heterocycle) contrasts with the trifluoromethyl group in Compound 191 (electron-withdrawing) and the phenyl group in ’s analog (electron-rich). Pyrazine may enhance π-π stacking in biological targets, while trifluoromethyl improves metabolic stability .

- Benzamide Modifications : The 3-methylbenzamide group is conserved in but absent in other analogs, suggesting its role in maintaining solubility or binding affinity.

Functional and Pharmacological Implications

- Electron Effects : The pyrazine ring in the target compound may enhance binding to aromatic residues in enzyme active sites, whereas the trifluoromethyl group in Compound 191 could alter electron distribution and bioavailability .

- Hydrogen Bonding: The absence of a hydroxyl group (cf.

- Metabolic Stability: Cyclopropyl groups (common in the target compound and ) are known to resist oxidative metabolism, suggesting improved half-life compared to phenyl-substituted analogs .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N7 |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034291-15-9 |

The structural formula includes a pyrazole ring, which is crucial for its biological activity, along with a cyclopropyl group that may influence its pharmacological properties.

2. Synthesis

The synthesis of this compound involves multiple steps including the formation of the pyrazole core and subsequent modifications to introduce the ethyl and benzamide functionalities. The synthetic route typically employs standard organic reactions such as condensation and cyclization.

3.1 Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.21 μM, indicating potent activity .

3.2 Anticancer Potential

Research has indicated that compounds with similar structures can act as effective inhibitors of specific kinases involved in cancer progression. For example, some benzamide derivatives have been evaluated for their ability to inhibit RET kinase, showing moderate to high potency in cellular assays . This suggests that this compound may also possess anticancer properties worth investigating.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific protein targets within bacterial cells or cancerous tissues. Molecular docking studies have shown that certain analogs can form critical interactions with active sites on target proteins, stabilizing the binding through hydrogen bonds and hydrophobic interactions .

4. Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications that have been explored include:

- Cyclopropyl Group : Influences lipophilicity and may enhance cell membrane permeability.

- Pyrazole Substitution : Variations in substitution patterns on the pyrazole ring can significantly affect potency and selectivity.

5. Case Studies

Several case studies have highlighted the potential of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole-based compounds showed promising activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by multi-drug resistant organisms .

- Cancer Inhibition : Another study focused on a similar benzamide derivative which exhibited significant inhibition of cell proliferation in RET-driven cancers, providing a basis for further development in oncology .

6. Conclusion

This compound represents a promising candidate for further research due to its potential antimicrobial and anticancer activities. Continued investigation into its biological mechanisms and optimization through SAR studies could lead to the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazolyl-pyridinyl intermediate. A common approach includes coupling this intermediate with a substituted benzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:

- Cyclopropane introduction : Alkylation or cycloaddition reactions to install the cyclopropyl group on the pyrazole ring .

- Pyrazine functionalization : Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrazine moiety .

- Amide bond formation : Reaction of the ethylamine-linked pyrazole intermediate with 3-methylbenzoyl chloride in anhydrous dichloromethane or THF, with rigorous temperature control (0–25°C) to minimize side reactions .

Critical Conditions : Use of desiccants (e.g., molecular sieves) to exclude moisture, inert atmospheres (N₂/Ar) for oxygen-sensitive steps, and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Essential for verifying the connectivity of the pyrazole, pyrazine, and benzamide groups. Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazine aromatic protons (δ 8.5–9.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₂N₆O) and detects isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrazole/pyrazine ring vibrations .

Q. What initial biological screening approaches are appropriate for evaluating the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity .

- Solubility and stability : Use shake-flask methods (aqueous buffer at pH 7.4) and LC-MS to monitor degradation under physiological conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of the pyrazine and cyclopropyl substituents in this compound?

Methodological Answer:

- Analog synthesis : Replace pyrazine with pyridine or pyrimidine and substitute cyclopropyl with larger rings (e.g., cyclohexyl) .

- Pharmacophore mapping : Use X-ray crystallography (if feasible) or DFT calculations to identify critical hydrogen-bonding and steric interactions .

- Biological testing : Compare analog activities in dose-response assays (IC₅₀ determination) to correlate substituent effects with potency .

- Data analysis : Apply multivariate regression models to quantify contributions of lipophilicity (clogP) and steric parameters (Taft constants) to activity .

Q. What computational strategies, such as molecular docking or QSAR modeling, are suitable for predicting the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., kinases) or enzyme active sites. Key parameters include grid box sizing (20–25 ų) and flexible side-chain sampling .

- QSAR modeling : Develop 2D/3D-QSAR models with descriptors like molar refractivity, topological surface area, and H-bond acceptors. Validate using leave-one-out cross-validation (LOO-CV) .

- Pharmacophore screening : Map against databases (ChEMBL, PubChem) to predict off-target interactions .

Q. What methodologies can address conflicting data regarding the compound's reactivity in different solvent systems?

Methodological Answer:

- Controlled kinetic studies : Monitor reaction progress (e.g., amide coupling) in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents via in situ FTIR or NMR .

- Solvent parameter analysis : Corrate reaction rates with Kamlet-Taft parameters (polarity, hydrogen-bond donor/acceptor capacity) .

- Computational solvent modeling : Use COSMO-RS to predict solvation effects and transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.